

Comparative Analysis of Methyl 3-chloropropionate Derivatives for Therapeutic Applications

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Compound of Interest

Compound Name: *Methyl 3-chloropropionate*

Cat. No.: *B1361392*

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A detailed guide for researchers and drug development professionals on the synthesis, characterization, and comparative performance of therapeutic derivatives synthesized from **Methyl 3-chloropropionate**.

Methyl 3-chloropropionate is a versatile chemical intermediate widely utilized in the synthesis of a diverse range of compounds with significant applications in the pharmaceutical and agrochemical industries. Its reactive chlorine atom and ester functional group provide a scaffold for the introduction of various functionalities, leading to the creation of novel molecules with potent biological activities. This guide offers a comparative analysis of key derivatives synthesized from **Methyl 3-chloropropionate**, focusing on pyrazole-containing compounds, β -amino esters, and thio-derivatives. We present a summary of their synthesis, quantitative performance data, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams.

Comparative Performance of Synthesized Derivatives

The therapeutic potential of derivatives synthesized from **Methyl 3-chloropropionate** is highlighted by their diverse biological activities, ranging from anticancer to antimicrobial effects. The following tables summarize the quantitative data on the performance of representative derivatives, providing a basis for comparison.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ID	Derivative Class	Target Cancer Cell Line	IC50 (μM)	Reference
PZ-1	Pyrazole	HCT-116	1.806	[1]
PZ-2	Pyrazole	MCF-7	0.25	[2]
PZ-3	Pyrazole	HepG2	8.03	[3]
PZ-4	Pyrazole	A549	-	-
PZ-5	Pyrazole-pyrimidine	HEPG2	0.31-0.71	[4]

Table 2: Antimicrobial and Antifungal Activity of Thio-derivatives

Compound ID	Derivative Class	Target Microorganism	MIC (μg/mL)	Reference
TD-1	Thio-substituted imidazole	Staphylococcus aureus	-	[5]
TD-2	Thio-substituted imidazole	Escherichia coli	-	[5]
TD-3	Thio-substituted imidazole	Candida albicans	-	[5]
TD-4	6-(N-arylamino)-7-methylthio-5,8-quinolinedione	Candida species	0.8-6.3	[6]
TD-5	3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole	Various bacteria and fungi	Moderate activity	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings.

Below are representative experimental protocols for the synthesis of key derivatives from **Methyl 3-chloropropionate**.

Protocol 1: General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves a multi-step process. A common route is the initial formation of a chalcone, followed by cyclization with a hydrazine derivative.

Step 1: Chalcone Synthesis A mixture of an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for 2-4 hours, during which a solid precipitate is formed. The precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then recrystallized from ethanol to yield the chalcone.

Step 2: Pyrazole Formation The synthesized chalcone (5 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (5 mmol) are refluxed in glacial acetic acid (15 mL) for 6-8 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to obtain the pyrazole derivative.

Protocol 2: Synthesis of β -Amino Ester Derivatives

β -Amino esters can be synthesized from **Methyl 3-chloropropionate** via nucleophilic substitution with a primary or secondary amine.

A solution of **Methyl 3-chloropropionate** (10 mmol) in a suitable solvent such as acetonitrile (20 mL) is prepared. To this solution, the desired amine (12 mmol) and a base like potassium carbonate (15 mmol) are added. The reaction mixture is stirred at room temperature or heated to reflux for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is then evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure β -amino ester.

Protocol 3: Synthesis of Thio-derivatives

Thio-derivatives of **Methyl 3-chloropropionate** can be prepared by reacting it with a thiol compound in the presence of a base.

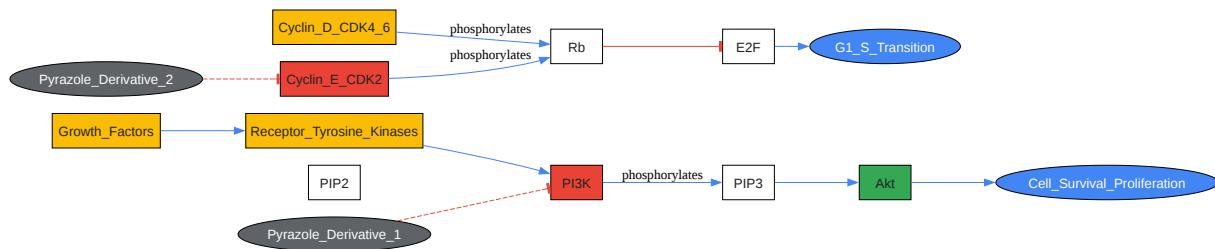
To a solution of a thiol (10 mmol) in a solvent like ethanol or DMF (20 mL), a base such as sodium ethoxide or potassium carbonate (12 mmol) is added, and the mixture is stirred for 15-30 minutes to form the thiolate. **Methyl 3-chloropropionate** (10 mmol) is then added dropwise to the reaction mixture. The mixture is stirred at room temperature or heated for 4-8 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired thio-derivative.

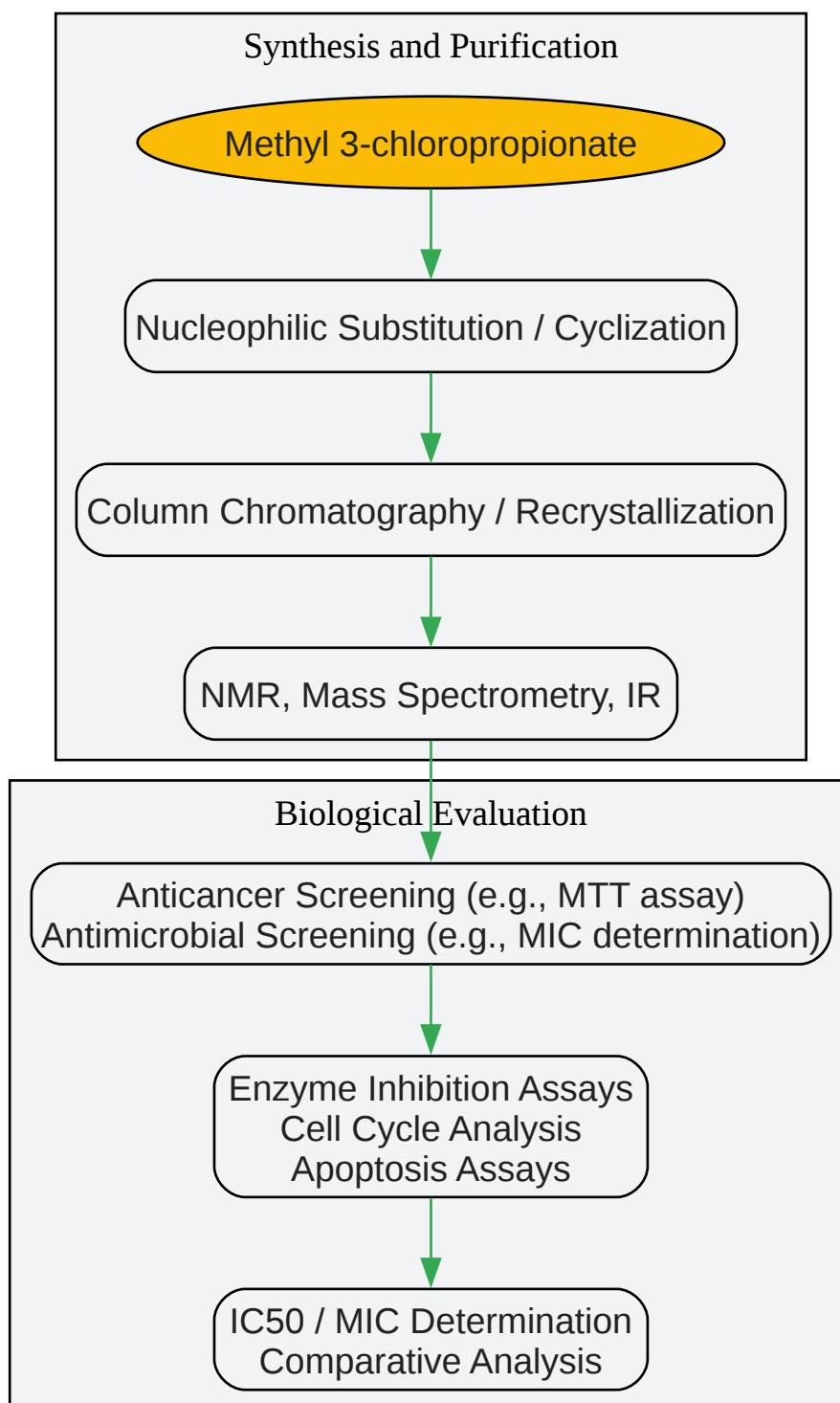
Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is paramount for rational drug design.

Anticancer Mechanism of Pyrazole Derivatives

Many pyrazole derivatives exhibit their anticancer properties by inhibiting key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3K).^{[1][2][8]} Inhibition of these kinases disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.



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